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Introduction
Sophocarpine, a tetracyclic quinolizidine alkaloid, is a prominent bioactive compound isolated

from plants of the Sophora genus, such as Sophora alopecuroides L. and Sophora flavescens

Ait.[1][2] These plants have a long history of use in traditional Chinese medicine for treating a

variety of ailments, including inflammation and viral infections.[1][3] Sophocarpine
monohydrate (C₁₅H₂₂N₂O·H₂O) is a hydrated form of the compound.[4] Modern

pharmacological research has validated many of its traditional uses and uncovered a wide

spectrum of biological activities. Studies have demonstrated its anti-inflammatory, anticancer,

antiviral, analgesic, and organ-protective effects. This technical guide provides a

comprehensive review of the existing literature on sophocarpine, focusing on its

pharmacological effects, mechanisms of action, pharmacokinetics, and the experimental

methodologies used in its investigation.

Pharmacological Activities
Sophocarpine exhibits a diverse range of pharmacological effects, making it a compound of

significant interest for drug development. Its activities are primarily attributed to its ability to
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modulate key signaling pathways involved in inflammation, cell proliferation, and viral

replication.

Anti-inflammatory and Analgesic Effects
A substantial body of research highlights sophocarpine's potent anti-inflammatory properties. It

has been shown to be effective in various models of inflammation, including rheumatoid

arthritis, ulcerative colitis, acute lung injury, and dermatitis. The compound exerts these effects

by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha

(TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). It also suppresses the expression of

inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-

2). Furthermore, studies have demonstrated its analgesic properties in both thermal and

chemically induced pain models.

Anticancer Activity
Sophocarpine has demonstrated significant antitumor activity across various cancer cell lines. It

can inhibit tumor cell proliferation, invasion, and migration, and induce apoptosis. The

anticancer effects have been observed in models of prostate cancer, colon cancer, and gastric

cancer. The underlying mechanisms involve the regulation of apoptotic signaling pathways and

the modulation of pathways critical for cell survival and growth, such as the PI3K/AKT pathway.

Antiviral Activity
Sophocarpine has shown promising antiviral effects against a range of viruses. It is notably

effective against hepatitis B virus (HBV), where it can reduce the levels of HBsAg, HBeAg, and

HBV DNA. It also inhibits the replication of other viruses such as human herpesvirus 6 (HHV-6)

and enterovirus 71 (EV71). Its antiviral mechanisms include inhibiting the attachment and

penetration of the virus into host cells and suppressing the replication of viral genomic RNA.

Cardioprotective and Other Effects
Sophocarpine exhibits protective effects on the cardiovascular system. It has been shown to

mitigate cardiac fibrosis, alleviate doxorubicin-induced heart injury, and protect against diabetic

cardiomyopathy. These cardioprotective effects are linked to its anti-inflammatory and

antioxidant properties, as well as its ability to modulate ion channels. Additionally, sophocarpine
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has demonstrated neuroprotective, hepatoprotective, and anti-diabetic effects in various

preclinical models.

Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies

on sophocarpine.

Table 1: In Vitro Efficacy of

Sophocarpine

Assay Type Target/Cell Line Result (IC50 / Ki)

Antiviral Activity
Enterovirus 71 (EV71) in Vero

cells
IC50: 350 µg/ml

Cytotoxicity Vero cells CC50: 1,346 µg/ml

Ion Channel Inhibition hERG K+ channels IC50: ~200 µM

Enzyme Inhibition
Cytochrome P450 3A4

(CYP3A4)

IC50: 12.22 µM; Ki: 6.74 µM

(noncompetitive)

Enzyme Inhibition
Cytochrome P450 2C9

(CYP2C9)

IC50: 15.96 µM; Ki: 9.19 µM

(competitive)
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Table 2: In Vivo

Analgesic and Anti-

inflammatory

Dosages of

Sophocarpine

Animal Model Condition Dosage Effect

Mouse
Acetic acid-induced

writhing
40, 80 mg/kg

Dose-dependent

inhibition of writhing

Mouse
Xylene-induced ear

edema
20, 40, 80 mg/kg

Significant inhibition of

edema

Rat
Carrageenan-induced

paw edema
15, 30 mg/kg (i.v.)

Significant dose-

dependent anti-

inflammatory effect

Mouse
Acetic acid-induced

vascular permeation
20, 40 mg/kg (i.v.)

Significant dose-

dependent anti-

inflammatory effect

Mechanism of Action: Key Signaling Pathways
Sophocarpine's diverse pharmacological effects stem from its ability to modulate multiple

intracellular signaling pathways.

Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of sophocarpine are largely mediated through the suppression of

the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling

pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), sophocarpine

inhibits the phosphorylation of IκB, which prevents the activation and nuclear translocation of

NF-κB. It also attenuates the phosphorylation of key MAPK proteins, including p38 and c-Jun

NH2-terminal kinase (JNK). This dual inhibition leads to a significant reduction in the

expression of downstream inflammatory mediators.
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Caption: Sophocarpine's inhibition of NF-κB and MAPK pathways.
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Modulation of PI3K/AKT/mTOR Pathway
The anticancer activity of sophocarpine is often linked to its modulation of the PI3K/AKT/mTOR

signaling pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting this

pathway, sophocarpine can suppress the growth of cancer cells and induce apoptosis. For

instance, in gastric cancer cells, sophocarpine's effects were associated with the regulation of

the PTEN/PI3K/AKT pathway. In castration-resistant prostate cancer, it was found to suppress

tumor progression by antagonizing the PI3K/AKT/mTOR pathway.
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Caption: Sophocarpine's inhibition of the PI3K/AKT/mTOR pathway.

Pharmacokinetics
Pharmacokinetic studies have shown that the distribution of sophocarpine in the body follows a

two-compartment model. It can be detected in various tissues but has a relatively short half-life.
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One study in rabbits showed that after oral administration, sophocarpine was absorbed and

eliminated faster than a related alkaloid, sophoridine. In vitro studies using human liver

microsomes have indicated that sophocarpine can inhibit CYP3A4 and CYP2C9 enzymes,

suggesting a potential for drug-drug interactions with substances metabolized by these

enzymes.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assay (LPS-induced RAW
264.7 cells)
This protocol is based on methodologies frequently cited for testing the anti-inflammatory

effects of sophocarpine.

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10%

fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Cytotoxicity Assay: To determine a non-toxic concentration range, cells are seeded in a 96-

well plate and treated with various concentrations of sophocarpine for 24 hours. Cell viability

is then assessed using an MTT assay.

Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of

sophocarpine for 1-2 hours.

LPS Challenge: Lipopolysaccharide (LPS, typically 1 µg/mL) is added to the wells (excluding

the control group) to induce an inflammatory response. The cells are incubated for a

specified period (e.g., 24 hours).

Quantification of Inflammatory Mediators:

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using

the Griess reagent.
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Cytokines (TNF-α, IL-6): Levels of cytokines in the supernatant are quantified using ELISA

kits according to the manufacturer's instructions.

Western Blot Analysis: To analyze the effect on signaling pathways, cell lysates are

collected. Proteins (e.g., p-p38, p-JNK, p-IκBα, iNOS, COX-2) are separated by SDS-PAGE,

transferred to a PVDF membrane, and probed with specific primary and secondary

antibodies for detection.

1. Culture RAW 264.7 Cells

2. Seed Cells in 96-well Plates

3. Pre-treat with Sophocarpine

4. Add LPS (1 µg/mL) to Induce Inflammation

5. Incubate for 24 hours
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Caption: Experimental workflow for in vitro anti-inflammatory assay.

In Vivo Anticancer Assay (Xenograft Mouse Model)
This protocol is a generalized representation of studies investigating the in vivo antitumor

effects of sophocarpine.

Cell Preparation: A suitable human cancer cell line (e.g., prostate cancer PC-3 cells) is

cultured and harvested.

Animal Model: Male nude mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) is injected

subcutaneously into the flank of each mouse.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

Treatment: Mice are randomly assigned to a control group (vehicle) and treatment groups.

Sophocarpine is administered (e.g., intraperitoneally or orally) at various doses daily or on a

set schedule for a specific period (e.g., 2-4 weeks).

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

Tumor volume is often calculated using the formula: (length × width²) / 2.

Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised,

weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, or

Western blot) to examine markers of proliferation and apoptosis (e.g., Ki-67, Bax, Bcl-2).

Toxicity
While sophocarpine shows significant therapeutic potential, it is essential to consider its toxicity.

The distribution of sophocarpine is widespread in tissues, but it also has a short half-life, which

may mitigate some toxic effects. However, reports on its safety and toxicity are limited. Some

studies in zebrafish embryos have indicated potential neurotoxicity and cardiotoxicity,

associated with disruptions in calcium homeostasis and oxidative stress. The LD50 in mice via

intravenous injection has been reported as 63.94 mg/kg. Further comprehensive toxicity and

safety assessments are required to fully establish its therapeutic window.
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Conclusion and Future Directions
Sophocarpine monohydrate is a multifaceted natural compound with a robust profile of

pharmacological activities, including well-documented anti-inflammatory, anticancer, and

antiviral effects. Its mechanisms of action are rooted in the modulation of critical signaling

pathways like NF-κB, MAPK, and PI3K/AKT. While preclinical data are promising, the transition

to clinical application requires further rigorous investigation. Future research should focus on

comprehensive toxicity studies, elucidation of its metabolic fate, and well-designed clinical trials

to confirm its efficacy and safety in humans. The potential for drug-drug interactions via CYP

enzyme inhibition also warrants further clinical evaluation. The continued exploration of

sophocarpine and its derivatives could lead to the development of novel therapeutic agents for

a range of diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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